molecular formula C28H23N3O B14816149 N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine

N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine

Cat. No.: B14816149
M. Wt: 417.5 g/mol
InChI Key: GUOHTKATIWDVFF-XHLNEMQHSA-N
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Description

N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups

Properties

Molecular Formula

C28H23N3O

Molecular Weight

417.5 g/mol

IUPAC Name

(NE)-N-[[4-(3,5,5-triphenyl-4H-pyrazol-1-yl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C28H23N3O/c32-29-21-22-16-18-26(19-17-22)31-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)20-27(30-31)23-10-4-1-5-11-23/h1-19,21,32H,20H2/b29-21+

InChI Key

GUOHTKATIWDVFF-XHLNEMQHSA-N

Isomeric SMILES

C1C(=NN(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)/C=N/O)C5=CC=CC=C5

Canonical SMILES

C1C(=NN(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C=NO)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine typically involves multi-step organic reactions. One common method starts with the preparation of 4-(3,5,5-triphenyl-4H-pyrazol-1-yl)benzaldehyde, which is then reacted with hydroxylamine hydrochloride under basic conditions to yield the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The phenyl groups and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and phenyl-substituted hydroxylamines. Examples include:

Uniqueness

N-[[4-(3,5,5-Triphenyl-4h-pyrazol-1-yl)phenyl]methylidene]hydroxylamine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a hydroxylamine group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

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